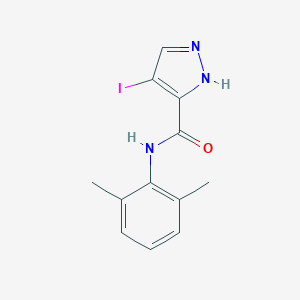![molecular formula C22H19N7O4 B213620 5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)
5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide, commonly known as MNAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAC is a pyrazole derivative that has been synthesized through various methods.
作用機序
The mechanism of action of MNAC is not fully understood. However, studies have suggested that MNAC exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. MNAC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNAC also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MNAC has been found to exhibit various biochemical and physiological effects. MNAC has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MNAC has also been found to inhibit the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a role in the recruitment of immune cells to sites of inflammation. In addition, MNAC has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage and inflammation.
実験室実験の利点と制限
MNAC has several advantages for lab experiments. MNAC is stable and can be easily synthesized in large quantities. MNAC has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, MNAC has some limitations for lab experiments. MNAC is insoluble in water, which can make it difficult to administer in animal studies. In addition, MNAC has a short half-life, which can limit its effectiveness in some therapeutic applications.
将来の方向性
For MNAC research include investigating its effectiveness in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MNAC's potential as an anti-cancer agent should also be explored further. Additionally, research should be conducted to optimize the synthesis method of MNAC to improve its yield and purity.
合成法
MNAC has been synthesized through various methods, including the reaction of 4-nitro-1H-pyrazole-1-carboxylic acid hydrazide with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of acetic anhydride. Another method involves the reaction of 4-nitro-1H-pyrazole-1-carboxylic acid hydrazide with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of phosphorous oxychloride. The yield of MNAC through these methods was found to be satisfactory.
科学的研究の応用
MNAC has been found to exhibit a wide range of potential therapeutic applications. Studies have shown that MNAC possesses anti-inflammatory, antitumor, and antiviral properties. MNAC has also been found to be effective in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, MNAC has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
製品名 |
5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide |
|---|---|
分子式 |
C22H19N7O4 |
分子量 |
445.4 g/mol |
IUPAC名 |
5-methyl-N//'-[2-(4-nitropyrazol-1-yl)acetyl]-1,3-diphenylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C22H19N7O4/c1-15-20(22(31)25-24-19(30)14-27-13-18(12-23-27)29(32)33)21(16-8-4-2-5-9-16)26-28(15)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,24,30)(H,25,31) |
InChIキー |
UYOWLMYYDZXAKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-1,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213537.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)
![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)

![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)

![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)
![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)
